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molecular formula C11H11NO5 B1583062 Ethyl 4-nitrobenzoylacetate CAS No. 838-57-3

Ethyl 4-nitrobenzoylacetate

Cat. No. B1583062
M. Wt: 237.21 g/mol
InChI Key: NGRXSVFCLHVGKU-UHFFFAOYSA-N
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Patent
US04764458

Procedure details

Into a mixture comprising 224 g of reduced iron, 13.4 g of ammonium chloride, 1 liter of isopropyl alcohol and 0.2 liter of water was added 237 g of ethyl p-nitrobenzoylacetate in small portions at a temperature between 50° C. and 70° C. with caution against heat generation. The mixture was allowed to react at 70° C. for 1 hour, followed by filtration. To the filtrate was added 1 liter of water, and crystals precipitated upon cooling to 5° C. were separated by filtration to obtain 172 g of ethyl p-aminobenzoylacetate as yellow crystals having a melting point of 82° to 84° C.
[Compound]
Name
reduced iron
Quantity
224 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
237 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].C(O)(C)C.[N+:7]([C:10]1[CH:23]=[CH:22][C:13]([C:14]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[O:15])=[CH:12][CH:11]=1)([O-])=O>O>[NH2:7][C:10]1[CH:11]=[CH:12][C:13]([C:14]([CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])=[O:15])=[CH:22][CH:23]=1 |f:0.1|

Inputs

Step One
Name
reduced iron
Quantity
224 g
Type
reactant
Smiles
Name
Quantity
13.4 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
237 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)CC(=O)OCC)C=C1
Name
Quantity
0.2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
against heat generation
CUSTOM
Type
CUSTOM
Details
to react at 70° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
followed by filtration
ADDITION
Type
ADDITION
Details
To the filtrate was added 1 liter of water, and crystals
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
were separated by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)CC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 172 g
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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